molecular formula C14H13ClN2O3 B2488540 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 2034432-44-3

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2488540
CAS No.: 2034432-44-3
M. Wt: 292.72
InChI Key: FIFRWJRTOSVRJC-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chloropyridine and furan derivatives. These intermediates are then subjected to nucleophilic substitution, cyclization, and coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropyridin-4-yl)oxy derivatives: Compounds with similar pyridine and furan structures.

    Pyrrolidinyl methanone derivatives: Compounds featuring the pyrrolidine ring and methanone group.

Uniqueness

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-11-8-16-5-3-12(11)20-10-4-6-17(9-10)14(18)13-2-1-7-19-13/h1-3,5,7-8,10H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFRWJRTOSVRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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